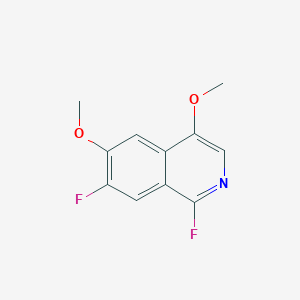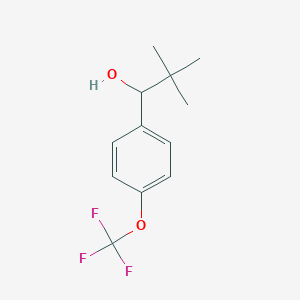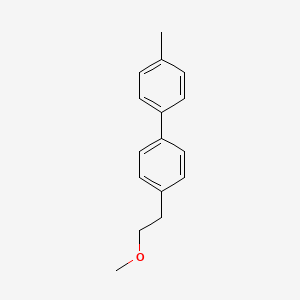![molecular formula C13H19ClN2O B8303941 [5-Chloro-2-(3-methoxypropyl)pyridin-4-ylmethyl]cyclopropylamine](/img/structure/B8303941.png)
[5-Chloro-2-(3-methoxypropyl)pyridin-4-ylmethyl]cyclopropylamine
Overview
Description
[5-Chloro-2-(3-methoxypropyl)pyridin-4-ylmethyl]cyclopropylamine is a synthetic organic compound that belongs to the class of substituted pyridines. This compound is characterized by the presence of a cyclopropylamine group attached to a pyridine ring, which is further substituted with a chloro and a methoxypropyl group. The unique structure of this compound makes it an interesting subject for research in various fields of chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-Chloro-2-(3-methoxypropyl)pyridin-4-ylmethyl]cyclopropylamine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as 3-methoxypropylamine and a chlorinated pyridine derivative.
Introduction of the Cyclopropylamine Group: The cyclopropylamine group can be introduced via a nucleophilic substitution reaction, where a cyclopropylamine reacts with the chlorinated pyridine intermediate.
Final Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
[5-Chloro-2-(3-methoxypropyl)pyridin-4-ylmethyl]cyclopropylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The chloro group in the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium alkoxide in an alcohol solvent.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as aldehydes or carboxylic acids.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
[5-Chloro-2-(3-methoxypropyl)pyridin-4-ylmethyl]cyclopropylamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of [5-Chloro-2-(3-methoxypropyl)pyridin-4-ylmethyl]cyclopropylamine involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- [5-Chloro-2-(3-methoxypropyl)pyridin-4-ylmethyl]amine
- [5-Chloro-2-(3-methoxypropyl)pyridin-4-ylmethyl]ethylamine
- [5-Chloro-2-(3-methoxypropyl)pyridin-4-ylmethyl]propylamine
Uniqueness
The presence of the cyclopropylamine group in [5-Chloro-2-(3-methoxypropyl)pyridin-4-ylmethyl]cyclopropylamine distinguishes it from other similar compounds. This unique structural feature may confer specific biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H19ClN2O |
|---|---|
Molecular Weight |
254.75 g/mol |
IUPAC Name |
N-[[5-chloro-2-(3-methoxypropyl)pyridin-4-yl]methyl]cyclopropanamine |
InChI |
InChI=1S/C13H19ClN2O/c1-17-6-2-3-12-7-10(13(14)9-16-12)8-15-11-4-5-11/h7,9,11,15H,2-6,8H2,1H3 |
InChI Key |
LQXSECWKYXFHAJ-UHFFFAOYSA-N |
Canonical SMILES |
COCCCC1=CC(=C(C=N1)Cl)CNC2CC2 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[4.2.0]oct-2-en-7-one ethylene ketal](/img/structure/B8303875.png)






![2-Chloro-4-(2-carbamoylethylamino)-7-methylthieno[3,2-d]pyrimidine](/img/structure/B8303930.png)




